molecular formula C16H19NO2S B1228168 Thiofedrine CAS No. 28745-68-8

Thiofedrine

Cat. No.: B1228168
CAS No.: 28745-68-8
M. Wt: 289.4 g/mol
InChI Key: AHEXNKSUZZHMMJ-UHFFFAOYSA-N
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Description

Thiofedrine (CAS: 28745-68-8) is a sulfur-containing heterocyclic compound with the chemical name 2-(3-(2-Phenyl-2-hydroxyl-1-methylethylamino)propiono)thiophene. Its structure features a thiophene ring linked to a diphenylamine-derived side chain, as described in its synonyms and structural identifiers . Pharmacologically, this compound is notable for its antiplatelet activity, demonstrated by its inhibition of arachidonic acid-induced platelet aggregation in rats. Key studies report IC50 values of 0.18 mmol/L for platelet aggregation and 0.21 mmol/L for thromboxane B2 (TxB2) suppression, alongside a dose-dependent increase in plasma 6-keto-PGF1α (a prostacyclin metabolite), suggesting a dual regulatory role in thromboxane-prostacyclin balance .

Properties

CAS No.

28745-68-8

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C16H19NO2S/c1-12(16(19)13-6-3-2-4-7-13)17-10-9-14(18)15-8-5-11-20-15/h2-8,11-12,16-17,19H,9-10H2,1H3

InChI Key

AHEXNKSUZZHMMJ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC=CS2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC=CS2

Synonyms

2-(3-(2-phenyl-2-hydroxyl-1-methylethylamino)propiono)thiophene
thiofedrine

Origin of Product

United States

Comparison with Similar Compounds

Tofenamic Acid

  • Structure : A diphenylamine derivative with a carboxylic acid group (Figure 1B in Supplemental Material ).
  • Mechanism: Non-steroidal anti-inflammatory drug (NSAID) acting via cyclooxygenase (COX) inhibition.

Benzimidazole-Thiophene Compounds

  • Structure : Hybrid molecules combining benzimidazole and thiophene rings (e.g., CAS 929280-80-8) .
  • Mechanism : Primarily target proton pumps (e.g., antiulcer agents) or kinase pathways (e.g., anticancer applications).
  • Key Differences : While sharing the thiophene component, benzimidazole-thiophenes lack the diphenylamine side chain critical for this compound’s antiplatelet activity. Their therapeutic focus diverges toward gastrointestinal or oncological disorders rather than cardiovascular modulation .

Thyroid Hormones (Thyroxine and Triiodothyronine)

  • Structure : Iodinated diphenyl ethers with tyrosine-derived backbones (Figure 1C-D ).
  • Mechanism : Bind thyroid hormone receptors to regulate metabolism.
  • Key Differences : Despite superficial structural resemblance in diphenyl motifs, thyroid hormones are hormonally active and lack sulfur-based functional groups. This compound’s thiophene and hydroxyl-alkylamine groups confer distinct pharmacokinetic and target profiles .

Functional Comparison with Antiplatelet Agents

This compound’s unique dual action (TxB2 suppression + 6-keto-PGF1α enhancement) contrasts with other antiplatelet agents:

Compound Mechanism IC50 (Platelet Aggregation) Key Functional Notes
This compound TxB2 inhibition + Prostacyclin ↑ 0.18 mmol/L Balances thromboxane-prostacyclin
Aspirin Irreversible COX-1 inhibition ~1.67 mmol/L (in vitro) Broad-spectrum, no PGF1α effect
Clopidogrel P2Y12 ADP receptor antagonist ~0.05 µmol/L Targets purinergic signaling

Notable Findings:

  • This compound’s ID50 of 2.4 mg/kg (platelet aggregation) in vivo underscores its potency compared to classical NSAIDs like aspirin, which require higher doses for similar effects .

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